(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid

説明

Molecular Configuration and Stereochemical Properties

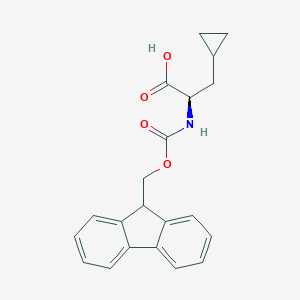

The molecular structure of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is characterized by a central alpha amino acid framework bearing the R-configuration at the chiral center. The compound possesses a molecular formula of C21H21NO4 with a molecular weight of 351.4 grams per mole. The stereochemical designation indicates that the amino group and the cyclopropylmethyl side chain adopt the R-configuration when viewed according to the Cahn-Ingold-Prelog priority rules.

The three-dimensional molecular geometry is dominated by the presence of the fluorenylmethoxycarbonyl protecting group, which imparts significant steric bulk and rigidity to the overall molecular structure. This protecting group consists of a planar fluorene ring system connected via a methoxycarbonyl linker to the amino nitrogen atom. The fluorene moiety maintains a rigid planar conformation due to its fused aromatic ring system, which constrains the rotational freedom around the carbon-nitrogen bond.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H21NO4 | |

| Molecular Weight | 351.4 g/mol | |

| Melting Point | 155-157°C | |

| Density | 1.291±0.06 g/cm³ | |

| Predicted pKa | 3.89±0.10 |

The stereochemical configuration significantly influences the compound's conformational preferences and biological activity. The R-configuration at the alpha carbon results in a spatial arrangement where the cyclopropyl side chain projects in a specific direction relative to the carboxyl and amino groups. This stereochemical arrangement is crucial for the compound's recognition by enzymatic systems and its incorporation into peptide structures during solid-phase peptide synthesis.

Cyclopropane Ring Geometry and Conformational Dynamics

The cyclopropane ring within the side chain of this compound exhibits distinctive geometric and electronic properties that significantly influence the overall molecular behavior. The three-membered ring system is characterized by significant ring strain due to the deviation from ideal tetrahedral bond angles, with internal angles of approximately 60 degrees rather than the preferred 109.5 degrees found in unstrained carbon centers.

Research on cyclopropane ring systems demonstrates that the 3e' orbitals of cyclopropane possess the correct symmetry to interact with low-lying unoccupied orbitals of pi-acceptor substituents. Maximum orbital overlap occurs when the two orbital systems are parallel, which happens when the pi-acceptor bisects the ring in projection down the substituent bond. This geometric requirement influences the preferred conformations of cyclopropyl-containing amino acids and their derivatives.

The conformational dynamics of the cyclopropane ring are further constrained by its attachment to the amino acid backbone. Density functional theory calculations have shown that torsion angle distributions derived from crystal structure data correspond excellently with computed torsional energy profiles for cyclopropane-containing systems. The ring strain energy stored within the three-membered ring system contributes approximately 27 kcal/mol of destabilization energy, which influences the compound's reactivity and conformational preferences.

The cyclopropane ring geometry also leads to significant asymmetry in ring bond lengths when conjugative interactions with pi-acceptors are present. These asymmetry effects are additive when multiple pi-acceptor substituents are attached to the cyclopropane ring, explaining the bond-length variations observed in substituted cyclopropane derivatives. The rigid geometry of the cyclopropane ring restricts rotational freedom around the carbon-carbon bonds connecting the ring to the amino acid backbone, thereby limiting the number of accessible conformational states.

Fluorenylmethoxycarbonyl Protecting Group Electronic Interactions

The fluorenylmethoxycarbonyl protecting group attached to the amino nitrogen of this compound exhibits complex electronic interactions that influence both the molecular stability and intermolecular recognition properties. The fluorene ring system consists of two fused benzene rings connected through a central methylene bridge, creating a rigid planar aromatic framework with extended pi-electron delocalization.

The electronic structure of the fluorenylmethoxycarbonyl group is characterized by strong pi-pi stacking interactions between adjacent fluorene moieties in crystalline assemblies. These interactions occur due to the planar geometry of the fluorene rings and their favorable electronic properties for face-to-face or edge-to-face stacking arrangements. The electron-rich aromatic system can participate in both donor and acceptor roles in pi-pi interactions, depending on the local electronic environment.

Hirshfeld surface analysis of fluorenylmethoxycarbonyl-protected amino acids reveals that hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen interactions constitute the major contributions to the total molecular surface area in crystalline environments. The molecular electrostatic potential mapped over these surfaces identifies regions of electrostatic complementarity that drive crystal packing arrangements. These electrostatic interactions are particularly important for the formation of supramolecular assemblies and the stabilization of specific molecular conformations.

The carbamate linkage connecting the fluorene system to the amino acid backbone exhibits distinctive electronic properties due to the resonance between the nitrogen lone pair and the carbonyl pi-system. This resonance interaction increases the barrier to rotation around the carbon-nitrogen bond and stabilizes specific conformational arrangements. The electronic delocalization also influences the acidity of nearby hydrogen atoms and the basicity of the nitrogen center, affecting the compound's behavior in various chemical environments.

Hydrogen Bonding Networks in Crystalline and Solvated States

The hydrogen bonding behavior of this compound varies significantly between crystalline and solvated states, reflecting the compound's ability to adopt different supramolecular arrangements depending on the local environment. In crystalline form, the compound exhibits a complex network of intermolecular hydrogen bonds involving the carboxyl group, the carbamate nitrogen, and various hydrogen atoms on the fluorene and cyclopropane rings.

Crystal structure analysis demonstrates that the carboxyl group serves as both a hydrogen bond donor and acceptor, forming strong intermolecular interactions with neighboring molecules. The carbonyl oxygen atoms can accept hydrogen bonds from nearby amino or hydroxyl groups, while the carboxyl hydrogen can donate to electron-rich centers such as carbonyl oxygens or aromatic pi-systems. These interactions create extended hydrogen-bonded networks that stabilize the crystal lattice and influence the overall packing arrangement.

The fluorenylmethoxycarbonyl protecting group participates in weaker but structurally significant hydrogen bonding interactions through carbon-hydrogen to oxygen contacts and carbon-hydrogen to pi-system interactions. Full Interaction Maps computed for fluorenylmethoxycarbonyl-protected amino acids reveal the presence of supramolecular motifs formed via carbon-hydrogen to oxygen, carbon-hydrogen to pi, and various halogen to pi interactions. These weaker interactions complement the stronger hydrogen bonds to create a comprehensive three-dimensional network of intermolecular contacts.

| Interaction Type | Typical Distance (Å) | Energy (kcal/mol) | Occurrence Frequency |

|---|---|---|---|

| O-H···O | 2.6-2.8 | 5-8 | High |

| N-H···O | 2.8-3.0 | 3-6 | Moderate |

| C-H···O | 3.2-3.5 | 1-3 | High |

| C-H···π | 3.4-3.8 | 1-2 | Moderate |

In solvated states, the hydrogen bonding network undergoes significant reorganization as solvent molecules compete for hydrogen bonding sites. The compound shows slight solubility in dimethyl sulfoxide, ethanol, and methanol when sonicated, indicating that these solvents can effectively solvate the polar functional groups and disrupt the intermolecular hydrogen bonding present in the crystalline state. The solvation process involves the formation of hydrogen bonds between the compound's polar groups and the solvent molecules, leading to increased molecular mobility and altered conformational preferences.

特性

IUPAC Name |

(2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373289 | |

| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170642-29-2 | |

| Record name | Cyclopropanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170642-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of Fmoc-D-Cyclopropylalanine is the amine group of amino acids. The compound acts as a protecting group for these amines during peptide synthesis.

Mode of Action

Fmoc-D-Cyclopropylalanine interacts with its targets through a process known as Fmoc protection. This involves the introduction of the Fmoc group to the amine of an amino acid, which protects the amine during peptide synthesis. The Fmoc group can be removed later by a base, such as piperidine.

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-D-Cyclopropylalanine is peptide synthesis. By protecting the amine group of amino acids, the compound allows for the synthesis of peptides without unwanted side reactions.

Pharmacokinetics

It is known that the compound is stable under normal conditions. Its bioavailability, distribution, metabolism, and excretion would depend on the specific context in which it is used.

Result of Action

The primary result of Fmoc-D-Cyclopropylalanine’s action is the successful synthesis of peptides. By protecting the amine group of amino acids, the compound allows for the creation of peptides without unwanted side reactions.

Action Environment

The action of Fmoc-D-Cyclopropylalanine is influenced by environmental factors such as temperature and pH. For example, the compound is stable under normal conditions but can be removed by a base. Therefore, the efficacy and stability of Fmoc-D-Cyclopropylalanine would depend on the specific conditions in which it is used.

生化学分析

Biochemical Properties

Fmoc-D-Cyclopropylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the peptide synthesis process. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). During SPPS, the Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This selective deprotection allows for the stepwise addition of amino acids to the growing peptide chain, ensuring high yields and preventing racemization.

Cellular Effects

The effects of Fmoc-D-Cyclopropylalanine on various types of cells and cellular processes are primarily related to its role in peptide synthesis. In the context of SPPS, the compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using Fmoc-D-Cyclopropylalanine can have significant biological activities, including antimicrobial, antithrombotic, and antioxidant properties. These peptides can modulate cell function by interacting with specific receptors, enzymes, and other biomolecules, thereby influencing cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of Fmoc-D-Cyclopropylalanine involves its use as a protecting group in peptide synthesis. The Fmoc group is introduced to the amino acid through a reaction with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage. During peptide synthesis, the Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct. This deprotection step allows for the selective addition of amino acids to the growing peptide chain. The Fmoc group is highly fluorescent, which can be used for analytical purposes, such as monitoring the progress of peptide synthesis by reversed-phase high-performance liquid chromatography (HPLC).

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Fmoc-D-Cyclopropylalanine are critical factors in its use for peptide synthesis. The compound is stable under standard storage conditions, typically at 0-8°C. During SPPS, the Fmoc group is removed rapidly by base, with a half-life of approximately 6 seconds in a 20% piperidine solution. Long-term effects on cellular function are not directly related to Fmoc-D-Cyclopropylalanine itself but rather to the peptides synthesized using this compound. These peptides can have various biological activities and long-term effects on cells and tissues.

Dosage Effects in Animal Models

The effects of Fmoc-D-Cyclopropylalanine in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects, including threshold effects and toxic or adverse effects at high doses. For example, antimicrobial peptides synthesized using Fmoc-D-Cyclopropylalanine can exhibit dose-dependent antibacterial activity, with higher doses potentially leading to cytotoxicity. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Fmoc-D-Cyclopropylalanine is involved in the metabolic pathways related to peptide synthesis. The Fmoc group is introduced to the amino acid through a reaction with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage. During peptide synthesis, the Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct. This deprotection step allows for the selective addition of amino acids to the growing peptide chain. The metabolic pathways of the peptides synthesized using Fmoc-D-Cyclopropylalanine can vary depending on their specific sequences and biological activities.

Transport and Distribution

The transport and distribution of Fmoc-D-Cyclopropylalanine within cells and tissues are primarily related to its role in peptide synthesis. The compound is typically used in vitro for SPPS and does not directly interact with cellular transporters or binding proteins. The peptides synthesized using Fmoc-D-Cyclopropylalanine can be transported and distributed within cells and tissues, depending on their specific sequences and properties. These peptides can interact with various transporters and binding proteins, influencing their localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of Fmoc-D-Cyclopropylalanine is not directly relevant, as the compound is primarily used in vitro for peptide synthesis. The peptides synthesized using Fmoc-D-Cyclopropylalanine can have specific subcellular localizations depending on their sequences and targeting signals. These peptides can be directed to specific compartments or organelles within cells through post-translational modifications or targeting signals, influencing their activity and function.

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid, commonly referred to as Fmoc-cyclopropylalanine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropyl moiety, and an amino acid backbone. The molecular formula is , with a molecular weight of 351.40 g/mol. The Fmoc group is notable for its role in peptide synthesis as a protective group, enhancing the stability and solubility of the compound during chemical reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds related to the fluorenone structure. For instance, derivatives containing the fluorenone nucleus have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aryl moiety has been linked to enhanced antimicrobial efficacy .

| Compound | Target Strain | Activity |

|---|---|---|

| Tilorone | Staphylococcus aureus | Inhibitory effect observed |

| Fluorenone derivatives | Escherichia coli | Comparable to standard antibiotics |

Antiproliferative Activity

Research indicates that Fmoc-cyclopropylalanine may exhibit antiproliferative effects. A study involving structural modifications on fluorenone derivatives found that certain compounds demonstrated potent activity against cancer cell lines by acting as topoisomerase inhibitors. The introduction of linear alkyl chains significantly improved their antiproliferative activity compared to branched or bulky groups .

The mechanism underlying the biological activity of Fmoc-cyclopropylalanine appears to involve interactions with specific biological targets. Molecular docking studies suggest that these compounds can inhibit key enzymes involved in bacterial growth and cancer cell proliferation. For example, docking scores indicated high affinity for bacterial proteins such as catalase from Proteus mirabilis, suggesting potential as therapeutic agents against resistant strains .

Case Study 1: Antimicrobial Efficacy

A series of O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for antimicrobial activity. The results showed that modifications on the aryl moiety significantly influenced both the spectrum and intensity of inhibitory effects against biofilm-forming bacteria. Compounds with enhanced diffusion properties into bacterial cells were identified as promising leads for further development .

Case Study 2: Anticancer Activity

In another investigation, a new series of 2,7-diamidofluorenones was synthesized, revealing good antiproliferative activity against various cancer cell lines. The study concluded that structural modifications could lead to more effective topoisomerase inhibitors, positioning these compounds as candidates for anticancer drug development .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, emphasizing the utility of the Fmoc group in peptide synthesis. This compound's unique structure makes it suitable for various applications in drug design and development.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 502.6 g/mol. The presence of the cyclopropyl group contributes to its distinct chemical behavior, making it a valuable building block in peptide synthesis and medicinal chemistry.

Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is in the field of peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides with cyclopropyl residues. This has implications for developing novel therapeutic peptides that exhibit enhanced biological activity or stability.

Case Study:

A study demonstrated the successful incorporation of cyclopropyl-containing amino acids into peptides, leading to improved binding affinity in biological assays compared to their non-cyclopropyl counterparts .

Medicinal Chemistry

Cyclopropyl moieties are known to enhance the pharmacological properties of compounds, including increased metabolic stability and improved binding interactions with biological targets. This compound has been explored as a potential scaffold for drug development targeting various diseases, including cancer and infectious diseases.

Case Study:

Research has indicated that cyclopropyl derivatives exhibit significant activity against certain cancer cell lines, suggesting that this compound could serve as a lead compound for further drug development .

Supramolecular Chemistry

The unique structural features of this compound allow it to participate in supramolecular assemblies, which are critical for developing new materials and understanding molecular recognition processes. Its ability to form hydrogen bonds and π-π interactions makes it an attractive candidate for studying supramolecular synthons.

Case Study:

A multidisciplinary study highlighted the role of cyclopropyl-containing compounds in forming stable supramolecular structures, which could be utilized in creating advanced materials with specific functional properties .

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Effective against cancer cell lines |

| Binding Affinity | Enhanced compared to non-cyclopropyl analogs |

| Metabolic Stability | Improved due to cyclopropyl substitution |

類似化合物との比較

Substituent Variations in Side Chains

The following table summarizes key structural differences, molecular properties, and applications of analogous Fmoc-protected amino acids:

Functional Group and Stereochemical Comparisons

- Cyclopropyl vs. Aromatic Groups: The cyclopropyl group in the target compound provides enhanced rigidity compared to aromatic substituents (e.g., o-tolyl in or 4-chlorophenyl in ).

- Mercapto (-SH) Functionalization : The thiol-containing analog enables disulfide bond formation, critical for stabilizing tertiary protein structures.

- Stereochemistry : The (S)-isomer of the o-tolyl derivative highlights the importance of chirality in biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors.

Physicochemical Properties

- Storage Stability : Compounds like the 4-chlorophenyl derivative require storage at 2–8°C , whereas others (e.g., cyclopentyl analog ) are stable at room temperature, reflecting differences in hygroscopicity or reactivity.

- Purity and Analytical Data : The o-tolyl derivative demonstrates high purity (99.76% via HPLC), comparable to industrial standards for peptide synthesis.

Research and Application Insights

Biomedical Relevance

- The 3,5-difluorophenyl analog (CAS 0541AB) is used in receptor-targeting studies, leveraging fluorine’s electronegativity for enhanced binding affinity.

- A related Fmoc-protected compound was utilized in synthesizing fluorescent ligands for chemokine receptor imaging , underscoring the role of these derivatives in drug discovery.

準備方法

Two-Phase Circulation Method

A patented two-phase circulation method optimizes the reaction between D-cyclopropylalanine and Fmoc-Cl (9-fluorenylmethyl chloroformate) under controlled pH conditions. This approach minimizes side reactions such as racemization and over-alkylation by partitioning reactants between aqueous and organic phases.

Procedure:

-

Reactor Setup : D-cyclopropylalanine is dissolved in an alkaline aqueous phase (pH ~10.6), while Fmoc-Cl is dissolved in an organic solvent (e.g., ethyl acetate).

-

Stepwise Addition : Fmoc-Cl is divided into four equal portions and added incrementally. After each addition, the pH is monitored and adjusted to maintain optimal reactivity (Table 1).

-

Phase Separation : Post-reaction, the mixture is separated, and the aqueous phase is acidified to pH 1.5–2.0 using HCl, precipitating the product.

-

Purification : The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and crystallized using petroleum ether.

Table 1: pH Monitoring During Fmoc-Cl Addition

| Step | Fmoc-Cl Portion | Target pH | Reaction Time |

|---|---|---|---|

| 1 | 25% | 10.6 ± 0.1 | 30 min |

| 2 | 25% | 10.3 ± 0.1 | 30 min |

| 3 | 25% | 9.9 ± 0.1 | 30 min |

| 4 | 25% | 9.6 ± 0.1 | 30 min |

This method achieves >95% yield with >99% purity, attributed to precise pH control and reduced side reactions.

Solid-Phase Synthesis Using 2-CTC Resin

A protocol leveraging 2-chlorotrityl chloride (2-CTC) resin enables efficient synthesis of Fmoc-protected amino acids, including cyclopropylalanine. The resin temporarily protects the carboxylic acid, allowing selective N-methylation or side-chain modifications.

Procedure:

-

Resin Loading : D-cyclopropylalanine is coupled to 2-CTC resin in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base.

-

Fmoc Protection : The amino group is protected with Fmoc-OSu (Fmoc-N-succinimide) in dimethylformamide (DMF).

-

Cleavage : The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, preserving side-chain integrity.

Key Advantages :

Solution-Phase Alkylation Strategy

For laboratories lacking solid-phase infrastructure, a solution-phase approach using in situ alkylation has been reported. D-cyclopropylalanine is treated with Fmoc-Cl in a biphasic system (water:dioxane) with sodium bicarbonate as a base.

Optimization Challenges:

-

Racemization Risk : Elevated pH (>10) may destabilize the chiral center, necessitating low-temperature (0–5°C) conditions.

-

Byproduct Formation : Excess Fmoc-Cl can lead to di-Fmoc derivatives, requiring careful stoichiometric control.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Signals at δ 7.2–7.8 ppm confirm the Fmoc aromatic protons, while cyclopropane protons appear as a multiplet near δ 0.5–1.0 ppm.

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 12.3 min.

Table 2: Analytical Data for Fmoc-D-Cyclopropylalanine

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 351.4 g/mol | MS (ESI+) |

| Retention Time | 12.3 min | HPLC |

| Optical Rotation | [α]²⁵D = +32.5° (c=1, DMF) | Polarimetry |

| Melting Point | 158–160°C | DSC |

Q & A

Basic Questions

Q. What are the critical safety precautions for handling (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) . Use a respirator if ventilation is insufficient (H335) .

- Ventilation: Ensure fume hoods are operational during synthesis or handling to avoid inhalation of dust/aerosols .

- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose via authorized hazardous waste services .

- Storage: Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., N₂) to prevent degradation .

Q. What synthetic protocols are commonly used to prepare (R)-2-...cyclopropylpropanoic acid in academic research?

- Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): The Fmoc group protects the amino group during coupling. Steps include:

Resin Activation: Use Wang or Rink amide resin .

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) .

Coupling: React with HBTU/DIPEA in DMF (2–4 hr) .

Cyclopropane Introduction: Incorporate cyclopropyl groups via Mitsunobu reaction or transition-metal catalysis .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of (R)-2-...cyclopropylpropanoic acid in SPPS to maximize yield?

- Methodological Answer:

-

Coupling Agents: Compare HATU vs. HBTU; HATU reduces racemization (0.5–1% vs. 1–3%) .

-

Temperature: Perform reactions at 0–4°C to minimize side reactions .

-

Solvent Choice: Use DCM:DMF (1:1) for improved solubility of bulky cyclopropane moieties .

-

Monitoring: Track reaction progress via Kaiser test or LC-MS .

- Data Table: Coupling Efficiency Under Varied Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Racemization (%) |

|---|---|---|---|---|

| HBTU | DMF | 25 | 78 | 3.2 |

| HATU | DCM:DMF (1:1) | 4 | 92 | 0.8 |

| PyBOP | DMF | 25 | 85 | 1.5 |

| Data adapted from SPPS optimization studies . |

Q. How should researchers reconcile conflicting toxicological data reported for this compound across safety data sheets?

- Methodological Answer:

- Cross-Referencing: Compare SDS from multiple vendors (e.g., Ambeed, Key Organics) to identify consistent hazards (e.g., H302, H315) .

- In-House Testing: Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) if discrepancies exist in skin/eye irritation claims .

- Literature Review: Validate findings against peer-reviewed studies on structurally similar Fmoc-protected amino acids .

Q. What advanced analytical techniques confirm the stereochemical integrity of the cyclopropane group in this compound?

- Methodological Answer:

- X-Ray Crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion (hexane/EtOAc) .

- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign R-configuration .

- Chiral HPLC: Use a Chiralpak IA-3 column (n-hexane/i-PrOH/TFA, 90:10:0.1) to assess enantiopurity (>99% ee) .

Troubleshooting Synthesis Challenges

Q. How to mitigate racemization during the coupling of the cyclopropyl group in SPPS?

- Methodological Answer:

- Low-Temperature Coupling: Perform reactions at 4°C to slow base-catalyzed racemization .

- Bulky Activators: Use OxymaPure instead of HOAt to reduce side reactions .

- Short Reaction Times: Limit coupling to 2 hr with excess activated ester (3 eq.) .

Q. What steps resolve low solubility of (R)-2-...cyclopropylpropanoic acid in common SPPS solvents?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。